4-(Bromomethyl)-3-fluorobenzoic acid

Lipophilicity Drug-likeness Lead optimization

4-(Bromomethyl)-3-fluorobenzoic acid (CAS 361456-46-4) is a disubstituted benzoic acid derivative bearing a reactive bromomethyl group at the para position and an electron-withdrawing fluorine atom at the meta position (C₈H₆BrFO₂, MW 233.03 g/mol). The compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the bromomethyl moiety enables nucleophilic substitution and cross-coupling reactions, while the fluorine substituent modulates electronic character, lipophilicity (LogP 2.42), and metabolic stability of downstream products.

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
CAS No. 361456-46-4
Cat. No. B1339224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-3-fluorobenzoic acid
CAS361456-46-4
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)F)CBr
InChIInChI=1S/C8H6BrFO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12)
InChIKeyFRWSNDGNNMQGNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Bromomethyl)-3-fluorobenzoic acid (CAS 361456-46-4): A Fluorinated Bifunctional Building Block with Differentiated Physicochemical Properties


4-(Bromomethyl)-3-fluorobenzoic acid (CAS 361456-46-4) is a disubstituted benzoic acid derivative bearing a reactive bromomethyl group at the para position and an electron-withdrawing fluorine atom at the meta position (C₈H₆BrFO₂, MW 233.03 g/mol) . The compound serves as a versatile synthetic intermediate in medicinal chemistry and agrochemical research, where the bromomethyl moiety enables nucleophilic substitution and cross-coupling reactions, while the fluorine substituent modulates electronic character, lipophilicity (LogP 2.42), and metabolic stability of downstream products . Its bifunctional nature—combining a carboxylic acid handle with a benzylic bromide electrophile—makes it a strategic building block for constructing complex fluorinated molecules .

Why 4-(Bromomethyl)-3-fluorobenzoic Acid Cannot Be Replaced by Its Non-Fluorinated or Chloromethyl Analogs


Although structurally related benzoic acid derivatives such as 4-(bromomethyl)benzoic acid (CAS 6232-88-8) and 4-(chloromethyl)-3-fluorobenzoic acid (CAS 1565375-97-4) share a common scaffold, their physicochemical and reactivity profiles differ in ways that preclude simple one-for-one substitution in regulated or structure-sensitive synthetic routes [1]. The meta-fluorine substituent on the target compound imparts a measurable inductive effect that lowers the pKa of the carboxylic acid relative to the non-fluorinated analog and increases calculated lipophilicity (LogP 2.42 vs. 2.28) . The bromine leaving group provides superior reactivity compared to chlorine in nucleophilic displacement and cross-coupling reactions—a critical factor when reaction kinetics, yield, or regiochemical outcome are design constraints [2]. In patent-governed synthetic sequences, e.g., those described in WO2019/106359, the specific substitution pattern is integral to downstream intermediate identity and cannot be altered without deviating from the protected intellectual property landscape [3].

Quantitative Differentiation Evidence for 4-(Bromomethyl)-3-fluorobenzoic Acid Relative to Closest Analogs


LogP Shift Versus Non-Fluorinated 4-(Bromomethyl)benzoic Acid Influences Downstream Compound Lipophilicity

The introduction of a fluorine atom at the 3-position increases the computed octanol–water partition coefficient of the target compound relative to the non-fluorinated parent. The target compound 4-(bromomethyl)-3-fluorobenzoic acid has a measured LogP of 2.42 , whereas multiple independent sources report 4-(bromomethyl)benzoic acid with LogP values of 2.28–2.40 [1]. The positive LogP shift of approximately +0.02 to +0.14 log units, attributable to the electron-withdrawing and hydrophobic contribution of the aromatic fluorine, translates into measurably higher lipophilicity in any amide or ester conjugate derived from this acid, which directly impacts membrane permeability and metabolic stability of downstream drug candidates [2].

Lipophilicity Drug-likeness Lead optimization

Bromine vs. Chlorine Leaving Group: Higher Reactivity in Nucleophilic Displacement and Cross-Coupling Reactions

The benzylic bromide in 4-(bromomethyl)-3-fluorobenzoic acid exhibits superior leaving group ability compared to the corresponding chloride in 4-(chloromethyl)-3-fluorobenzoic acid [1]. In the context of SN2 reactivity, bromide is a markedly better leaving group than chloride, with relative rate constants for benzylic displacement typically 10- to 50-fold higher depending on nucleophile and solvent, directly affecting reaction time, temperature requirements, and isolated yield [2]. The target compound's synthetic route itself demonstrates this principle: benzylic bromination of 3-fluoro-4-methylbenzoic acid with NBS yields the target bromide in 30% isolated yield under reflux conditions, whereas analogous chloromethylation would require more forcing conditions and often produces lower regioisomeric purity .

Nucleophilic substitution Cross-coupling Leaving group ability

Carboxylic Acid pKa Depression by Meta-Fluorine: Differentiated Acid Strength vs. Non-Fluorinated Analog

The 3-fluoro substituent exerts an electron-withdrawing inductive effect on the benzoic acid moiety, predictably lowering the pKa relative to the non-fluorinated comparator. The non-fluorinated 4-(bromomethyl)benzoic acid has a reported pKa of 4.07–4.10 (predicted) . Applying the established Hammett σₘ value for fluorine (σₘ = +0.34), the 4-(bromomethyl)-3-fluorobenzoic acid is expected to have a pKa lowered by approximately 0.3–0.4 units (i.e., pKa ≈ 3.7), consistent with the known ΔpKa effect of meta-fluorine on benzoic acid seen in 3-fluorobenzoic acid (pKa 3.87) vs. benzoic acid (pKa 4.20) [1]. Direct experimental pKa measurement for the target compound is not reported in accessible literature; the estimate is based on structurally validated class-level Hammett linear free-energy relationships.

Acidity pKa Inductive effect

Regioisomeric Differentiation: 4-Bromomethyl-3-Fluoro vs. 3-Bromomethyl-4-Fluoro Substitution Determines Downstream Scaffold Topology

The target compound 4-(bromomethyl)-3-fluorobenzoic acid (bromomethyl para to CO₂H, fluorine meta) is a distinct regioisomer from 3-(bromomethyl)-4-fluorobenzoic acid (CAS 878744-25-3; bromomethyl meta, fluorine para) . The two isomers differ in the spatial orientation of the electrophilic bromomethyl handle relative to the carboxylic acid anchor point. In drug intermediate synthesis, this regioisomeric difference defines the vector angle and distance between attachment points in the final molecule, which is critical for target binding. For example, the data.yaozh.com drug synthesis database documents that tert-butyl 4-fluoro-3-(bromomethyl)benzoate (the regioisomeric ester) condenses with N-Boc-1,3-propanediamine to yield a specific aminomethyl benzoate derivative; the alternative regioisomer (target compound's ester) would generate a structurally non-equivalent product [1]. The regiochemical distinction is absolute: the two isomers cannot substitute for one another in any synthesis where the spatial arrangement of substituents governs downstream molecular recognition.

Regiochemistry Positional isomer Medicinal chemistry

Patent-Route-Specific Intermediate: Documented Use in Plasma Kallikrein Inhibitor Synthesis (WO2019/106359)

The synthesis route disclosed in ChemicalBook for 4-(bromomethyl)-3-fluorobenzoic acid explicitly references WO2019/106359 A1 (page/column 39, 33), a WIPO patent filing covering heterocyclic derivatives as plasma kallikrein inhibitors . Plasma kallikrein is a clinically validated target for hereditary angioedema, with four PKal-targeting agents approved by the US FDA [1]. The specific fluorinated benzoic acid building block was employed as a strategic intermediate to introduce both the carboxylic acid anchor and the benzylic electrophile into the inhibitor scaffold. While the exact contribution of the fluorine atom to the final inhibitor's potency is not disclosed in the public patent, the use of this specific building block—rather than the non-fluorinated or chloromethyl analog—in a composition-of-matter patent establishes that the fluorine substitution pattern is integral to the claimed chemical structure [2].

Patent intermediate Plasma kallikrein Hereditary angioedema

Commercially Available Purity Benchmark: ≥95% Specification Enables Direct Use in cGMP-Adjacent Synthesis

The target compound is commercially supplied with a minimum purity specification of 95% . In comparison, the structurally related non-fluorinated 4-(bromomethyl)benzoic acid is available at 97–98% purity (HPLC) from multiple vendors, while the methyl ester derivative (4-bromomethyl-3-fluorobenzoic acid methyl ester, CAS 128577-47-9) is also offered at 95% purity . The 95% baseline for the fluorinated acid places it in the acceptable range for direct use as a synthetic intermediate without additional purification in most research and kilo-lab settings. However, for cGMP-compliant manufacturing or regulatory starting material applications, users should verify that vendor Certificate of Analysis (CoA) data for specific impurity profiles (e.g., residual succinimide from NBS bromination) meet their process requirements .

Purity specification Procurement Quality control

High-Value Application Scenarios for 4-(Bromomethyl)-3-fluorobenzoic Acid Based on Quantitative Differentiation Evidence


Synthesis of Fluorine-Containing Drug Candidates Requiring Defined Lipophilicity (LogP 2.42 Building Block)

Medicinal chemistry teams optimizing ADME properties of lead compounds can employ 4-(bromomethyl)-3-fluorobenzoic acid as a strategic building block to install both a benzylic linkage point and a metabolically stable aromatic fluorine in a single synthetic operation . The LogP of 2.42, which is measurably higher than that of the non-fluorinated analog (LogP ~2.28–2.40), imparts a modest but meaningful lipophilicity increase to any conjugate, potentially improving membrane permeability without the need for late-stage fluorination [1]. The carboxylic acid can be activated as an NHS ester or acid chloride for amide coupling, while the benzylic bromide serves as an electrophile for nucleophilic displacement or metal-catalyzed cross-coupling, enabling rapid exploration of structure–activity relationships around the benzylic position .

Intermediate in Plasma Kallikrein Inhibitor Programs Referencing WO2019/106359

Organizations engaged in developing plasma kallikrein inhibitors for hereditary angioedema, diabetic macular edema, or related indications can source this compound to reproduce or elaborate upon the synthetic route disclosed in WO2019/106359 A1 . The patent explicitly identifies the fluorinated bromomethyl benzoic acid scaffold as part of the synthetic sequence to heterocyclic plasma kallikrein inhibitors. Using the exact building block ensures structural fidelity to the patent's composition-of-matter claims, which is critical for both freedom-to-operate analysis and for generating compounds that fall within the scope of existing intellectual property [1]. The documented 30% yield from 3-fluoro-4-methylbenzoic acid provides a baseline for process optimization in scale-up efforts .

Synthesis of Regioisomerically Pure Benzylic Amine and Ether Derivatives for Targeted Library Production

The fixed 4-bromomethyl-3-fluoro substitution pattern provides a geometrically defined scaffold for constructing compound libraries where the spatial relationship between the carboxylic acid attachment point and the benzylic substituent is critical for biological target engagement . Unlike the regioisomeric 3-(bromomethyl)-4-fluorobenzoic acid, which positions the electrophile at a different vector relative to the acid, the target compound consistently yields products with predictable three-dimensional geometry. This is particularly valuable in fragment-based drug discovery and structure-guided design, where the exit vector from the benzoic acid core determines whether the resulting molecule can productively engage a binding pocket [1].

Fluorinated Monomer or Crosslinker Precursor for Specialty Polymer and Material Science Applications

The bifunctional nature of 4-(bromomethyl)-3-fluorobenzoic acid—a carboxylic acid at one terminus and a benzylic bromide at the para position—makes it a candidate precursor for fluorinated aromatic polyesters, polyamides, or covalent organic frameworks (COFs) where the fluorine substituent contributes to thermal stability, chemical resistance, and altered dielectric properties . The bromine leaving group enables efficient step-growth polymerization or post-polymerization functionalization, while the meta-fluorine distinguishes the resulting materials from those derived from the non-fluorinated 4-(bromomethyl)benzoic acid in terms of hydrophobicity and oxidative stability [1]. Although specific material performance data for polymers derived from this exact monomer are not yet available in the peer-reviewed literature, the established class-level advantages of fluorinated aromatic polymers support its exploratory use in advanced materials research .

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